molecular formula C6H5IN4 B1407243 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1083163-97-6

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1407243
CAS No.: 1083163-97-6
M. Wt: 260.04 g/mol
InChI Key: YWHDKSFLAOFGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is a halogenated derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold, a bicyclic heterocycle featuring a bridgehead nitrogen atom. This scaffold is recognized for its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and signal transduction . For instance, 4-aminopyrrolo[2,1-f][1,2,4]triazine derivatives serve as key intermediates in synthesizing remdesivir, an antiviral drug targeting RNA viruses like SARS-CoV-2 . The iodine substituent at position 5 may enhance electrophilicity and influence binding affinity in kinase or polymerase inhibition, though specific data on this compound require extrapolation from related derivatives.

Properties

IUPAC Name

5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDKSFLAOFGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1I)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of pyrrole derivatives. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the desired triazine structure.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The reaction conditions are carefully controlled to minimize impurities and ensure the safety of the process. The final product is obtained through a series of purification steps, including filtration, washing, and drying .

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The preparation of 4-amino-7-iodopyrrolo[2,1-f] triazine involves sequential iodination steps to achieve high purity and yield. Two primary methodologies are documented:

Method 1: Direct Iodination with Iodine/Iodine Chloride

  • Step 1 : 4-Aminopyrrolo[2,1-f] triazine is dispersed in a polar aprotic solvent (e.g., DMF or DMA) under inert nitrogen atmosphere.

  • Step 2 : Iodine (I₂) or iodine chloride (ICl) is added in batches at low temperatures (-25°C to -10°C) to minimize diiodide and isomer byproducts .

  • Step 3 : N-Iodosuccinimide (NIS) and organic acid (e.g., acetic acid) are introduced to drive regioselective iodination at the 7-position .

Method 2: Oxidative Iodination

An alternative approach involves hydroiodic acid (HI) and an oxidizing agent (e.g., H₂O₂) to generate iodine in situ, followed by oxidation to stabilize the iodinated product .

Key Reaction Parameters and Optimization

Experimental conditions critically influence yield and purity:

ParameterOptimal RangeImpact on Reaction
Temperature -25°C to -10°CMinimizes isomerization
Solvent DMF, DMAEnhances solubility and kinetics
Iodinating Agent I₂ (1.2 equiv), NIS (0.4 equiv)Ensures regioselectivity
Reaction Time 3–4 hoursBalances completion vs. side reactions

Experimental Data from Patent Examples

Detailed protocols from CN111423443A demonstrate scalable synthesis with high reproducibility :

Impurity Control and Isolation

Post-reaction processing involves:

  • Quenching : Alkaline solutions (e.g., Na₂SO₃/Na₂CO₃) neutralize excess iodine and adjust pH to 9 .

  • Crystallization : Ethanol/water slurry precipitates the product while removing soluble impurities .

  • Drying : Vacuum drying reduces moisture content to <0.1% .

Challenges and Comparative Analysis

  • Byproduct Formation : Earlier methods (e.g., WO 2016069826) yielded ≤50% due to diiodide impurities, whereas the patented two-step iodination reduces these byproducts to <2% .

  • Regioselectivity : Sequential use of I₂ and NIS ensures preferential iodination at the 7-position, avoiding 5-iodo isomer formation .

Structural and Functional Insights

While no direct data exists for 4-amino-5-iodopyrrolo[2,1-f] triazine, the 7-iodo derivative’s reactivity suggests:

  • Electrophilic Substitution : Iodination favors positions activated by electron-donating groups (e.g., NH₂) .

  • Stability : The triazine core remains intact under acidic conditions but may degrade under prolonged basic or oxidative stress .

Scientific Research Applications

Research indicates that 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine exhibits promising biological activity:

  • Antiviral Potential : The compound's structure is similar to nucleosides used in antiviral medications. It has been suggested as a candidate for developing antiviral agents due to its ability to inhibit viral replication mechanisms similar to those targeted by existing drugs like Remdesivir.
  • Kinase Inhibition : Studies have shown that this compound can act as a potent inhibitor of various kinases involved in cancer progression. Its unique structural attributes allow it to mimic established kinase inhibitors effectively .

Applications in Drug Development

The applications of this compound include:

  • Development of Antiviral Agents : Given its structural similarity to modified nucleosides and its demonstrated biological activity against viral targets, this compound is being investigated for its potential as an antiviral agent.
  • Kinase Inhibitor Research : The compound serves as a scaffold for designing new kinase inhibitors. Its derivatives are being explored for their efficacy against specific cancer types by targeting key kinases involved in tumor growth and metastasis .

Comparative Analysis with Related Compounds

The following table summarizes several compounds related to this compound:

Compound NameStructure TypeKey Activity
AvapritinibPyrrolo[2,1-f][1,2,4]triazineKinase inhibitor for gastrointestinal tumors
RemdesivirNucleoside analogueAntiviral agent for broad-spectrum viral infections
7-Iodopyrrolo[2,1-f][1,2,4]triazinePyrrolo-triazine derivativeIntermediate in drug synthesis
5-Methylpyrrolo[2,1-f][1,2,4]triazinePyrrolo-triazine derivativePotential kinase inhibitor

Case Studies

Case Study 1: Antiviral Activity
In a study examining the antiviral properties of various nucleoside analogs, this compound was identified as having significant inhibitory effects on viral replication processes similar to those seen with established antiviral therapies.

Case Study 2: Kinase Inhibition
Research focused on the development of novel kinase inhibitors highlighted the effectiveness of derivatives of this compound against specific cancer cell lines. These derivatives showed improved selectivity and potency compared to existing inhibitors.

Mechanism of Action

The mechanism of action of 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral RNA polymerase, preventing the replication of the virus . In cancer therapy, it acts as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth and proliferation . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: Substitution at C4 (amino group) is conserved in kinase inhibitors (e.g., brivanib, BMS-690514) and antiviral agents (remdesivir) . Halogens at C5 or C7 modulate steric and electronic properties; iodine at C5 may enhance nucleophilic substitution reactivity compared to chlorine or bromine.
  • Biological Targets : C7-substituted derivatives (e.g., 7-chloro, 7-bromo) often target kinases or ion channels, while C5 modifications are less characterized but may influence polymerase binding in antiviral contexts .

Key Observations :

  • Kinase Inhibition: Pyrrolo[2,1-f][1,2,4]triazines exhibit low-nanomolar potency against kinases (e.g., VEGFR-2, EGFR), with C6-ester substituents improving oral bioavailability .
  • Antiviral Activity: 4-Aminopyrrolo derivatives inhibit RNA-dependent RNA polymerases (RdRp) in norovirus and SARS-CoV-2, though iodinated variants require further characterization .
  • Toxicity : Halogenated derivatives (e.g., 7-bromo) show hERG channel inhibition, necessitating careful optimization to mitigate cardiovascular risks .

Pharmacokinetics :

  • Ester-to-oxadiazole substitution at C6 (e.g., compound 50) enhances oral bioavailability (F = 79% in mice) .
  • Halogen size (I > Br > Cl) impacts metabolic stability; iodine’s larger atomic radius may slow oxidative metabolism compared to chlorine .

Biological Activity

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₅IN₄ and a molecular weight of 260.04 g/mol. The compound features a fused pyrrole and triazine structure with amino and iodine substituents at specific positions. This unique structure allows it to interact with various biological targets, particularly kinases involved in cancer progression and viral replication.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been identified as a potential candidate for the development of antiviral agents targeting RNA viruses such as hepatitis C and norovirus. A study highlighted that C7-modified derivatives of this compound demonstrated efficacy against multiple RNA viruses, suggesting a promising avenue for further research in antiviral drug development .

Key Findings:

  • Antiviral Activity : Effective against hepatitis C, Marburg virus, and Ebola virus.
  • Mechanism : The compound likely interferes with viral replication processes similar to other nucleoside analogs like Remdesivir .

Kinase Inhibition

The compound has also shown potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation; thus, their inhibition can be pivotal in cancer therapy.

Examples of Kinase Inhibitors Related to this compound:

Compound NameStructure TypeKey Activity
AvapritinibPyrrolo[2,1-f][1,2,4]triazineKinase inhibitor for gastrointestinal tumors
RemdesivirNucleoside analogueAntiviral agent for broad-spectrum viral infections
7-Iodopyrrolo[2,1-f][1,2,4]triazinePyrrolo-triazine derivativeIntermediate in drug synthesis
5-Methylpyrrolo[2,1-f][1,2,4]triazinePyrrolo-triazine derivativePotential kinase inhibitor

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 4-amino pyrrolo[2,1-f][1,2,4]triazine with iodine or iodine chloride followed by N-iodo succinimide to yield high-purity products suitable for pharmaceutical applications .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiviral Activity Study : A study published in ResearchGate demonstrated that derivatives of 4-amino pyrrolo[2,1-f][1,2,4]triazines exhibited significant antiviral properties against norovirus and other RNA viruses. These findings support the potential development of new antiviral therapies based on this scaffold .
  • Kinase Inhibition Research : Investigations into the inhibition of specific kinases by this compound have shown promise in cancer treatment paradigms. The unique substitution pattern enhances its binding affinity to kinase targets compared to other triazine derivatives.

Q & A

Q. What are the common synthetic strategies for preparing pyrrolo[2,1-f][1,2,4]triazine derivatives, and how do they apply to 4-amino-5-iodo-substituted analogs?

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be categorized into six approaches:

  • Pyrrole derivatization : Starting from methyl pyrrole-2-carboxylate, N-amination with NH2_2Cl introduces the N–N bond, followed by cyclization and functionalization (e.g., bromination at C-7 or C-5) .
  • Bromohydrazone route : Bromination with NBS at specific positions (e.g., C-7 vs. C-5 with ~5:1 regioselectivity) enables further substitutions .
  • Triazinium dicyanomethylide intermediates : A two-step method involving [2+2] cycloaddition with phenyl vinyl sulfoxide yields cyano-substituted derivatives .
  • Rearrangement of pyrrolooxadiazines : Pyrrolo[1,2-d][1,3,4]oxadiazines are rearranged under basic conditions to form triazin-4(3H)-ones .

For 5-iodo-substituted analogs, regioselective halogenation (e.g., iodination at C-5) can be achieved by modifying bromination protocols, though specific data on 5-iodo derivatives are limited. The iodine substituent may enhance steric and electronic effects, influencing binding in biological assays .

Q. What structural features of pyrrolo[2,1-f][1,2,4]triazine derivatives contribute to their biological activity?

Key structural determinants include:

  • Bridgehead nitrogen and N–N bond : These confer rigidity and enable interactions with ATP-binding pockets in kinases (e.g., VEGFR-2, EGFR) .
  • Substituent position : Halogens (e.g., iodine at C-5 or C-7) modulate electronic properties and steric bulk, affecting target affinity. For example, C-7 bromination in kinase inhibitors improves selectivity .
  • Amino group at C-4 : Enhances hydrogen-bonding potential, critical for RdRp inhibition in antiviral applications .

Advanced Research Questions

Q. How can researchers design pyrrolo[2,1-f][1,2,4]triazine derivatives to target specific kinases (e.g., VEGFR-2 or ALK)?

Methodological steps include:

  • Substituent optimization : Introduce alkoxy groups (e.g., 6-cyclopropylmethoxy) or heterocyclic bioisosteres (e.g., 1,3,5-oxadiazoles) to improve potency and oral bioavailability .
  • Regioselective halogenation : Prioritize C-7 or C-5 iodination/bromination to balance steric effects and binding pocket compatibility .
  • Enzyme kinetics assays : Validate ATP-competitive inhibition using Ki_i measurements and cellular proliferation assays (e.g., HUVEC models for VEGFR-2) .

Q. What methodologies are used to evaluate the antiviral mechanisms of 4-amino-substituted pyrrolo[2,1-f][1,2,4]triazines?

  • RNA-dependent RNA polymerase (RdRp) inhibition : Assays using human norovirus RdRp quantify IC50_{50} values via nucleotide incorporation inhibition .
  • Nucleoside analog integration : Incorporate the triazine core into C-nucleosides (e.g., remdesivir analogs) and test RNA chain termination efficacy in viral replication models .
  • Structural studies : X-ray crystallography or molecular docking reveals interactions between the 4-amino group and RdRp catalytic sites .

Q. How can contradictions in bioactivity data (e.g., varying IC50_{50}50​ values) between biochemical and cellular assays be resolved?

  • Assay condition standardization : Control variables like ATP concentration in kinase assays to align biochemical (purified enzyme) and cellular (HUVEC proliferation) readouts .
  • Metabolic stability testing : Evaluate derivative stability in hepatocyte models to address discrepancies caused by rapid metabolism .
  • Off-target profiling : Use kinase selectivity panels (e.g., >100 kinases) to identify confounding interactions .

Q. What strategies mitigate bioactivation risks (e.g., reactive metabolite formation) in pyrrolo[2,1-f][1,2,4]triazine-based drug candidates?

  • Structural modifications : Replace anilino groups with piperidine-3,4-diol moieties to reduce cytochrome P450-mediated oxidation .
  • Electron-withdrawing substituents : Introduce fluorine or cyano groups at reactive positions (e.g., C-2) to stabilize the core against metabolic degradation .

Q. How are computational tools applied to optimize pyrrolo[2,1-f][1,2,4]triazine derivatives for dual kinase inhibition (e.g., VEGFR-2/FGFR-1)?

  • Docking simulations : Predict binding modes in ATP pockets of both targets to identify shared pharmacophores .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity for iterative design .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.